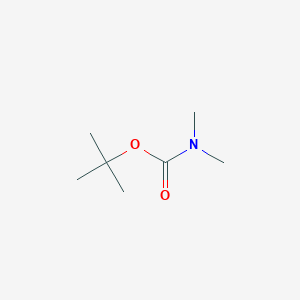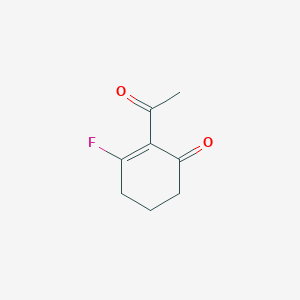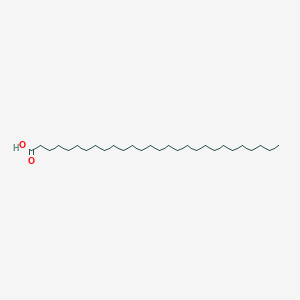
辛酸
描述
Octacosanoic acid, also known as Montanic acid, is a straight-chain saturated fatty acid . It is an ultra-long-chain fatty acid and a plant metabolite . The molecular formula of Octacosanoic acid is C28H56O2 . It is a major component of D-003, a mixture of very long-chain aliphatic acids purified from sugar cane wax .
Molecular Structure Analysis
The IUPAC name for Octacosanoic acid is octacosanoic acid . The InChI is 1S/C28H56O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28(29)30/h2-27H2,1H3,(H,29,30) . The InChIKey is UTOPWMOLSKOLTQ-UHFFFAOYSA-N . The Canonical SMILES is CCCCCCCCCCCCCCCCCCCCCCCCCCCC(=O)O .
科学研究应用
Antibiofilm Agent Against Streptococcus Mutans
Octacosanoic acid has been isolated and characterized as a novel antibiofilm agent against Streptococcus Mutans, a major microorganism causing dental caries . The compound was found to inhibit the adherence of S. mutans and strongly inhibit its biofilm formation . This suggests that Octacosanoic acid may have potential to prevent dental caries by limiting the overgrowth and biofilm formation of S. mutans .
Regulation of Lipid Metabolism
Octacosanol, a long-chain aliphatic alcohol, is the major component of policosanol, of which Octacosanoic acid is a part . It has been found to play a role in the regulation of lipid metabolism . This suggests that Octacosanoic acid may have potential health benefits in managing cholesterol levels .
Antifatigue and Ergogenic Properties
Octacosanol has been found to have antifatigue and ergogenic properties . This suggests that Octacosanoic acid may have potential benefits in promoting energy metabolism and improving athletic performance .
Anti-inflammatory Properties
Octacosanol has been found to have anti-inflammatory properties . This suggests that Octacosanoic acid may have potential benefits in reducing inflammation .
Neurological Activities
Octacosanol has been found to have neurological activities . This suggests that Octacosanoic acid may have potential benefits in protecting against neurological disorders such as Parkinson’s disease .
Antioxidant Activities
Octacosanol has been found to have antioxidant activities . This suggests that Octacosanoic acid may have potential benefits in protecting against oxidative stress .
Antiangiogenic Activities
Octacosanol has been found to have antiangiogenic activities . This suggests that Octacosanoic acid may have potential benefits in inhibiting the formation of new blood vessels, which could be beneficial in treating certain conditions such as cancer .
Cytoprotective Function and Anti-stress Activity
Octacosanol has been found to have cytoprotective function and anti-stress activity . This suggests that Octacosanoic acid may have potential benefits in protecting cells from damage and reducing stress .
作用机制
Target of Action
Octacosanoic acid, also known as Montanic acid, is a very long-chain saturated fatty acid . It is the major component of D-003, a mixture of very long-chain aliphatic acids purified from sugar cane wax . The primary targets of Octacosanoic acid are the lipid metabolism and platelet aggregation .
Mode of Action
Octacosanoic acid interacts with its targets by inhibiting arachidonic acid metabolism, which results in an antiaggregatory effect . This interaction leads to changes in the body’s lipid metabolism, promoting energy metabolism, improving athletic performance, lowering cholesterol levels, and reducing platelet aggregation .
Biochemical Pathways
Octacosanoic acid affects the biochemical pathways related to lipid metabolism and platelet aggregation . The downstream effects of these pathways include the promotion of energy metabolism, improvement of athletic performance, lowering of cholesterol levels, reduction of platelet aggregation, reduction of risk of ulcer, and protective effects on parkinsonism .
Result of Action
The molecular and cellular effects of Octacosanoic acid’s action include the promotion of energy metabolism, improvement of athletic performance, lowering of cholesterol levels, reduction of platelet aggregation, reduction of risk of ulcer, and protective effects on parkinsonism . In addition, Octacosanoic acid administration significantly lowers plasma corticosterone levels, which would decrease mental stress .
安全和危害
属性
IUPAC Name |
octacosanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H56O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28(29)30/h2-27H2,1H3,(H,29,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTOPWMOLSKOLTQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H56O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
52258-47-6 (1/2Ca salt) | |
| Record name | Octacosanoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000506489 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID2075051 | |
| Record name | Octacosanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2075051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
424.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White flakes; [Sigma-Aldrich MSDS], Solid | |
| Record name | Octacosanoic acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/21380 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Octacosanoic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002348 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Octacosanoic acid | |
CAS RN |
506-48-9 | |
| Record name | Octacosanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=506-48-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Octacosanoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000506489 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | OCTACOSANOIC ACID | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407311 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Octacosanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2075051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Octacosanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.311 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MONTANIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4BKL1A0KJY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Octacosanoic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002348 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
90.9 °C | |
| Record name | Octacosanoic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002348 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of octacosanoic acid?
A1: Octacosanoic acid has the molecular formula C28H56O2 and a molecular weight of 424.75 g/mol.
Q2: In what natural sources can octacosanoic acid be found?
A2: Octacosanoic acid has been identified in various natural sources, including:* Plants: Carnauba wax [], Moringa oleifera root bark [], Xestospongia sp. marine sponges [], Citrus sinensis stems [], Lepidium latifolium [], and Ginkgo biloba leaves [].* Bacteria: It is found in the lipopolysaccharides of several bacterial species, particularly those belonging to the alpha-2 subgroup of Proteobacteria, such as Legionella pneumophila [, , ] and Sinorhizobium meliloti [].
Q3: What spectroscopic techniques are used to characterize octacosanoic acid?
A3: Common spectroscopic techniques used for identification include:* Infrared spectroscopy (IR): Provides information about functional groups present in the molecule [, ].* Mass spectrometry (MS): Determines the molecular weight and fragmentation pattern [, ].* Nuclear magnetic resonance spectroscopy (NMR): Both 1H NMR and 13C NMR are employed to determine the structure and connectivity of atoms within the molecule [, ].* Gas chromatography-mass spectrometry (GC-MS): Used for separation and identification of octacosanoic acid in complex mixtures, especially in biological samples [, , , , , ].
Q4: What is the biological significance of octacosanoic acid in bacteria?
A4: Octacosanoic acid, along with other long-chain fatty acids, is a component of lipopolysaccharides (LPS), which are crucial components of the outer membrane in Gram-negative bacteria [, , , , ]. LPS plays a significant role in bacterial pathogenesis and host immune response.
Q5: What potential therapeutic effects have been observed with octacosanoic acid?
A5: While research is ongoing, some studies suggest potential therapeutic benefits of octacosanoic acid:* Anti-inflammatory activity: Petroleum ether extracts of Moringa oleifera root bark, containing octacosanoic acid, showed significant anti-inflammatory activity in carrageenan-induced rat paw edema and cotton pellet-induced granuloma models [].* Antiplatelet and antithrombotic effects: D-003, a mixture of higher primary aliphatic saturated acids purified from sugar cane wax with octacosanoic acid as the main component, exhibited antiplatelet and antithrombotic effects in rats. It inhibited platelet aggregation induced by collagen and ADP and prolonged bleeding time [].* Cholesterol-lowering effect: D-003 has demonstrated cholesterol-lowering effects in normocholesterolemic rabbits, suggesting a potential role in managing hypercholesterolemia [].
Q6: How does octacosanoic acid contribute to the formation and stability of Langmuir-Blodgett films?
A6: Octacosanoic acid forms stable monomolecular Langmuir-Blodgett (LB) films on silicon substrates using the horizontal precipitation method. These films exhibit enhanced wear resistance compared to octadecanoic acid and octadecyltrichlorosilane monolayers, significantly improving the tribological properties of silicon surfaces [].
Q7: What is the role of octacosanoic acid in the biosynthesis of alkanes in plants?
A7: Studies using Vicia faba flowers demonstrated that octacosanoic acid, along with other long-chain fatty acids, can undergo elongation and decarboxylation to produce alkanes. This process contributes to the formation of cuticular waxes, which are important for plant protection [].
Q8: What is known about the toxicity of octacosanoic acid?
A8: While considered generally safe for consumption as a component of natural products like carnauba wax, in-depth toxicological studies on pure octacosanoic acid are limited. Preliminary in vitro studies using the neutral red assay and the Ames test suggest that D-003, a mixture with octacosanoic acid as the main component, does not exhibit significant cytotoxic or genotoxic potential at the tested concentrations [].
Q9: What are the future directions for research on octacosanoic acid?
A9: Further investigations are needed to:
Q10: Are there any known alternatives or substitutes for octacosanoic acid in its various applications?
A10: The choice of alternatives or substitutes depends on the specific application.
For example: In LB films, shorter-chain fatty acids like stearic acid or its derivatives can be used, although they may not offer the same level of wear resistance [].
In drug formulations: Other long-chain fatty acids or synthetic lipids might be considered, depending on the desired properties.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



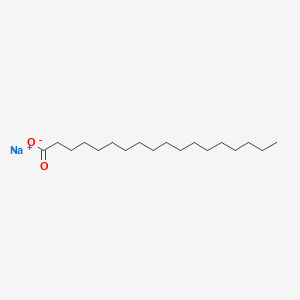
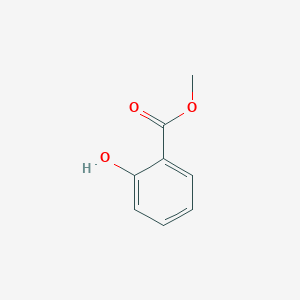
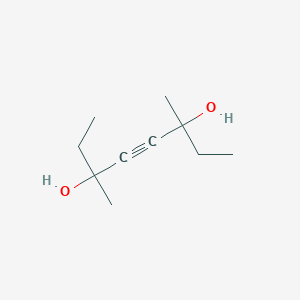
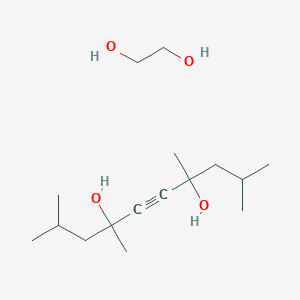
![Ethanol, 2-[2-[2-(tridecyloxy)ethoxy]ethoxy]-, hydrogen sulfate, sodium salt](/img/structure/B148160.png)


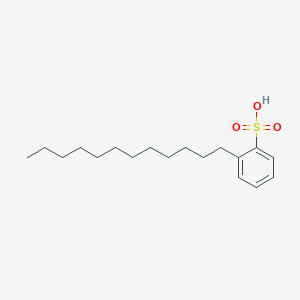
![6-Chloro-3-methylisothiazolo[5,4-b]pyridine](/img/structure/B148166.png)

